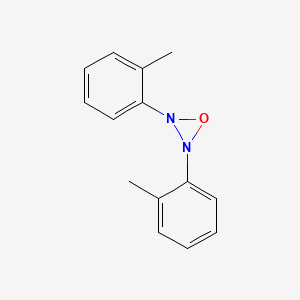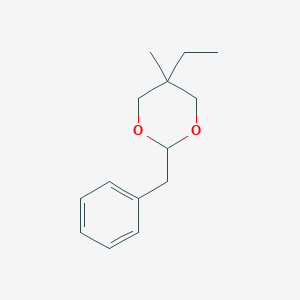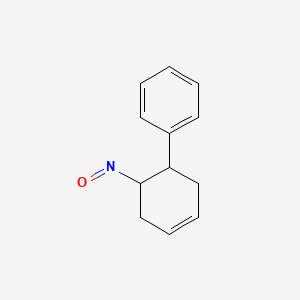
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pseudourea group, which is a derivative of urea where one of the oxygen atoms is replaced by sulfur, and it is further modified with diethyl and hexadecyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide typically involves the reaction of 1,3-diethyl-2-thiourea with a hexadecyl halide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pseudourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiourea derivatives.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various alkyl or aryl pseudourea derivatives.
科学研究应用
Chemistry: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the pseudourea group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The diethyl and hexadecyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
相似化合物的比较
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, hydriodide
- Pseudourea, 2-decyl-1,3-diethyl-2-thio-, hydriodide
Comparison: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits higher lipophilicity and enhanced membrane permeability, making it more effective in certain biological applications.
属性
CAS 编号 |
5339-46-8 |
|---|---|
分子式 |
C21H45IN2S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
hexadecyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C21H44N2S.HI/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(22-5-2)23-6-3;/h4-20H2,1-3H3,(H,22,23);1H |
InChI 键 |
JOANHRCWWUJBAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCSC(=NCC)NCC.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


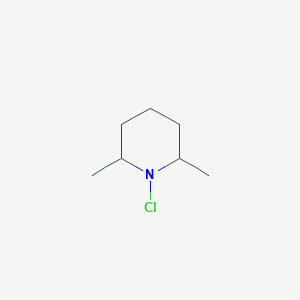



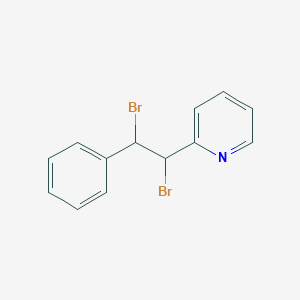
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)

![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
